molecular formula C13H19F2N5 B11731393 {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11731393
M. Wt: 283.32 g/mol
InChI Key: VQFKFNZQMWFISI-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde with 1-propyl-1H-pyrazole-5-carbaldehyde in the presence of a suitable amine source. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as crystallization, distillation, and chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern and the presence of difluoroethyl and propyl groups on the pyrazole rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H19F2N5

Molecular Weight

283.32 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-(2-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H19F2N5/c1-2-5-20-12(3-4-17-20)8-16-6-11-7-18-19(9-11)10-13(14)15/h3-4,7,9,13,16H,2,5-6,8,10H2,1H3

InChI Key

VQFKFNZQMWFISI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=CN(N=C2)CC(F)F

Origin of Product

United States

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